![molecular formula C18H16N2O2S B14286404 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one CAS No. 116392-88-2](/img/structure/B14286404.png)
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a benzyloxy group attached to the methyl group and a phenylsulfanyl group attached to the pyrimidine ring
準備方法
The synthesis of 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a methyl group attached to the pyrimidine ring.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached through a thiolation reaction, where a phenylthiol reacts with a halogenated pyrimidine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
化学反応の分析
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy group.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
科学的研究の応用
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
類似化合物との比較
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:
1-[(Benzyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4(1H,3H)-pyrimidinedione: This compound has an additional ethyl group, which may influence its chemical reactivity and biological activity.
1-[(Benzyloxy)methyl]-5-isopropyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: The presence of an isopropyl group and a thioxo group differentiates it from the target compound, potentially altering its properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
116392-88-2 |
|---|---|
分子式 |
C18H16N2O2S |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(phenylmethoxymethyl)-5-phenylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-18-19-11-17(23-16-9-5-2-6-10-16)12-20(18)14-22-13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
InChIキー |
NQWRAKYPYLULBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCN2C=C(C=NC2=O)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
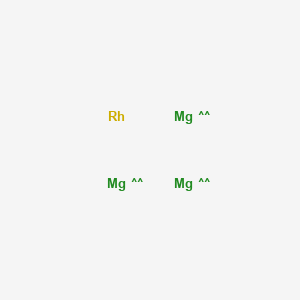
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
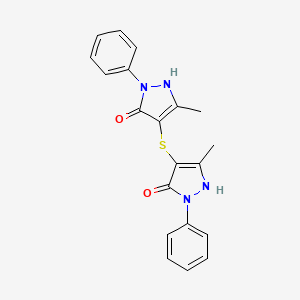
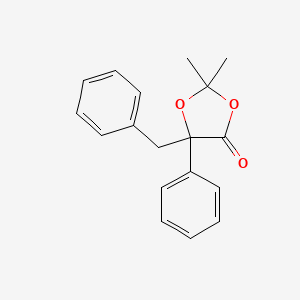

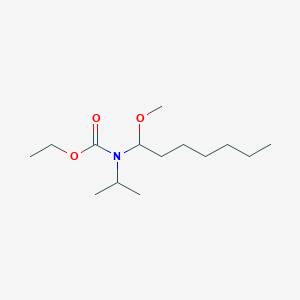
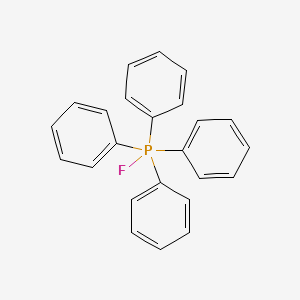
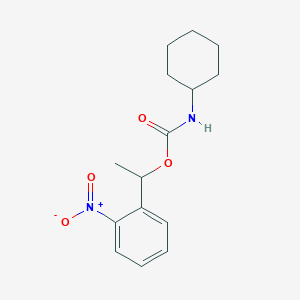
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
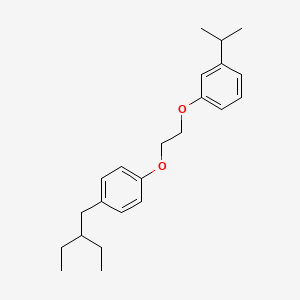
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
